6-(Pentafluorosulfanyl)-1H-indole
Overview
Description
6-(Pentafluorosulfanyl)-1H-indole is a unique compound characterized by the presence of a pentafluorosulfanyl group attached to the indole ring The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which significantly influence the chemical behavior of the compound
Mechanism of Action
Target of Action
Pentafluorosulfanyl-containing compounds have shown potential antibacterial efficacy . They have been tested against Gram-positive and Gram-negative bacterial strains, indicating that these bacteria could be potential targets .
Mode of Action
Their impact comes from Gram-positive bacterial cell membrane damage . This suggests that 6-(Pentafluorosulfanyl)-1H-indole might interact with its targets, leading to cell membrane damage and thus inhibiting the growth or survival of the bacteria.
Pharmacokinetics
The pharmacokinetic properties of pentafluorosulfanyl-containing compounds are generally favorable, with one study showing a half-life in excess of 12 hours and plasma drug concentrations well above its ic90 for up to 40 hours .
Result of Action
Based on the known effects of similar pentafluorosulfanyl-containing compounds, it can be inferred that the compound may cause damage to the cell membranes of gram-positive bacteria, leading to their death or inhibited growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of pentafluorosulfanyl-substituted synthons in a series of reactions that include amide coupling and reductive amination . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of 6-(Pentafluorosulfanyl)-1H-indole may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as direct fluorination of diaryldisulfides and reductive activation of sulfur hexafluoride have been explored for the preparation of pentafluorosulfanyl compounds . These methods are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-(Pentafluorosulfanyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other sulfur-containing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-(Pentafluorosulfanyl)-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its strong electron-withdrawing properties make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted indoles: These compounds have similar electron-withdrawing properties but differ in the extent of their effects due to the presence of three fluorine atoms instead of five.
Heptafluoroisopropyl-substituted indoles: These compounds also exhibit strong electron-withdrawing properties but have different steric and electronic effects compared to the pentafluorosulfanyl group.
Uniqueness
6-(Pentafluorosulfanyl)-1H-indole is unique due to the presence of the pentafluorosulfanyl group, which provides a higher degree of electron-withdrawing capability compared to other fluorinated groups. This uniqueness makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability .
Properties
IUPAC Name |
pentafluoro(1H-indol-6-yl)-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRZWPKNTUYVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272119 | |
Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-84-3 | |
Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1379811-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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